molecular formula C17H14N6O4 B2921236 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1396875-92-5

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2921236
M. Wt: 366.337
InChI Key: XSQDZFXFULJPPM-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H14N6O4 and its molecular weight is 366.337. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has shown that certain derivatives related to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide demonstrate potential as anticancer agents. For example, a study synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, finding that certain compounds exhibited significant anticancer activity, particularly against lung adenocarcinoma cells, with high selectivity and apoptosis induction (Evren et al., 2019).

Antimicrobial Activity

Some derivatives have been studied for their antimicrobial properties. Research into thiazolidin-4-One derivatives as potential antimicrobial agents found that synthesized compounds showed in vitro antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli (Baviskar et al., 2013).

Safe Synthesis Methods

The safe synthesis of related compounds is a significant aspect of scientific research. A study on the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor demonstrates methods for safely synthesizing related compounds like 1H-tetrazoles, highlighting the importance of safe production methods in chemical research (Gutmann et al., 2012).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from related compounds have been explored for their potential applications. A study investigating novel Co(II) and Cu(II) coordination complexes found significant antioxidant activity, suggesting potential applications in areas like biochemistry and pharmacology (Chkirate et al., 2019).

Application in Electroplating

Related tetrazole derivatives have been investigated for their use in electroplating, specifically for filling electroplated Cu microvias. This research suggests potential applications in the electronics manufacturing industry (Lei et al., 2015).

Computational and Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic novel derivatives, including oxadiazole and pyrazoles, has shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings indicate broad applicability in pharmacological research (Faheem, 2018).

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c1-21-16(25)23(20-19-21)12-8-6-11(7-9-12)18-15(24)10-22-13-4-2-3-5-14(13)27-17(22)26/h2-9H,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQDZFXFULJPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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